3',6-Dihydroxyflavone

Übersicht

Beschreibung

3’,6-Dihydroxyflavone (3,6-DHF) is an anti-cancer agent . It dose- and time-dependently decreases cell viability and induces apoptosis by activating the caspase cascade, cleaving poly (ADP-ribose) polymerase (PARP). 3,6-DHF increases intracellular oxidative stress and lipid peroxidation .

Molecular Structure Analysis

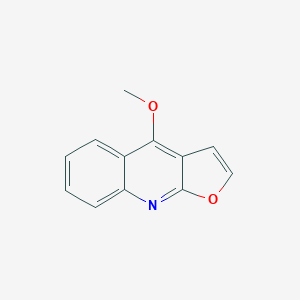

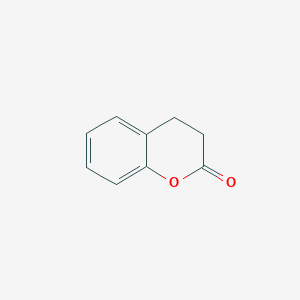

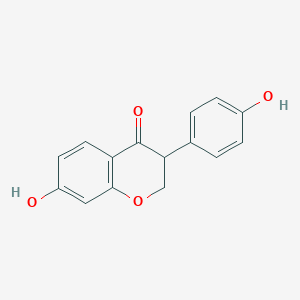

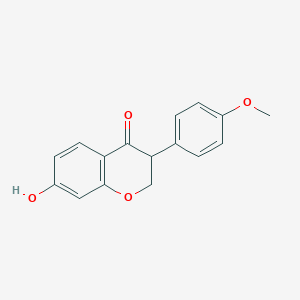

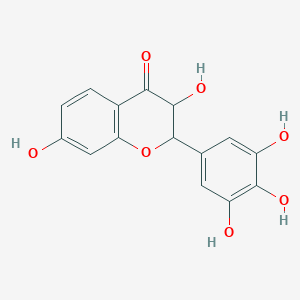

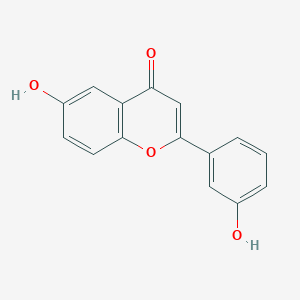

The molecular formula of 3’,6-Dihydroxyflavone is C15H10O4 . It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure of 3’,6-Dihydroxyflavone includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) and a heterocyclic pyrone ring © .Chemical Reactions Analysis

3’,6-Dihydroxyflavone has been found to interact with bovine serum albumin (BSA) on PEG-coated silver nanoparticles . These interactions give rise to the formation of intermolecular and intramolecular H bonds .Physical And Chemical Properties Analysis

3’,6-Dihydroxyflavone is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 477.1±45.0 °C at 760 mmHg, and a flash point of 186.2±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 3’,6-Dihydroxyflavone:

Pharmaceutical Intermediate and Cell Survival

3’,6-Dihydroxyflavone is used as an oxidative stress inducer and apoptosis inducer. It is widely utilized as a pharmaceutical intermediate and has applications in cell survival studies .

Cancer Research

This compound has been identified as an effective agonist of human peroxisome proliferator-activated receptor gamma (hPPARγ). It can modulate the growth, apoptosis, and differentiation of numerous human cancer cells, including cervical cancer cells where it affects the synthesis of COX-2, phospho-p38, phospho-ERK, and phospho-JNKs .

Anti-inflammatory Effects

Research has revealed the anti-inflammatory effects of 3’,6-Dihydroxyflavone. It has been studied for its inhibitory effects on NLRP3 inflammasome and its associated components, determining the signaling pathways involved in the inhibition .

Epigenetic Regulation in Cancer

A previous study determined that 3’,6-Dihydroxyflavone increases miR-34a significantly in breast carcinogenesis. The mechanism involves DNA methylation where it affects the levels of ten-eleven translocation (TET) enzymes in breast cancer cells .

Wirkmechanismus

Target of Action

3’,6-Dihydroxyflavone (3,6-DHF) has been found to target several key proteins and receptors in the body. One of its primary targets is the NLRP3 inflammasome , a complex that plays a crucial role in the immune system . Its abnormal activation is associated with various inflammatory and autoimmune diseases . Another significant target of 3,6-DHF is the c-Jun N-terminal kinase (JNK) , which is involved in various cellular processes such as inflammation, apoptosis, and cell survival .

Mode of Action

3,6-DHF exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to be a potent inhibitor of the NLRP3 inflammasome, targeting the molecules involved in its activation pathway . This results in the inhibition of reactive oxygen species (ROS) and nitric oxide (NO), reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with the marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .

In addition, 3,6-DHF exhibits a strong binding affinity to JNK1, participating in hydrogen bonding interactions with the carbonyl oxygen and the amide proton of Met111 . This interaction inhibits the activity of JNK, thereby exerting its therapeutic effects .

Biochemical Pathways

The action of 3,6-DHF affects several biochemical pathways. By inhibiting the NLRP3 inflammasome, it impacts the inflammatory pathways, resulting in the reduction of inflammation . Furthermore, by inhibiting JNK, it affects the MAPK signaling pathway, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The action of 3,6-DHF results in several molecular and cellular effects. Its anti-inflammatory effects are revealed by the inhibition of ROS and NO, and the reduction in the transcription of various inflammatory mediators . Moreover, it exhibits cytotoxic effects on human cervical cancer cells, demonstrating a novel antitumor activity .

Safety and Hazards

3’,6-Dihydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLLABKHTFWHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350942 | |

| Record name | 3',6-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,3'-Dihydroxyflavone | |

CAS RN |

71592-46-6 | |

| Record name | 3',6-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3',6-Dihydroxyflavone a potent inhibitor of platelet aggregation?

A1: Research suggests that 3',6-Dihydroxyflavone's anti-aggregatory potency likely stems from its structural features. Specifically, the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position within the flavonol structure appear crucial for this activity. [] These structural characteristics might facilitate interference with platelet signaling pathways, potentially by inhibiting phosphatidyl-inositol synthesis. []

Q2: Beyond platelet aggregation, what other biological activities has 3',6-Dihydroxyflavone demonstrated?

A2: Studies indicate that 3',6-Dihydroxyflavone exhibits potent cytotoxic effects against the human leukemia cell line HL-60. [] This activity, along with its anti-aggregatory properties, highlights its potential as a subject for further investigation in the context of cancer research and as a potential therapeutic agent.

Q3: What structural elements within flavonoids generally influence their inhibitory effects on HL-60 cell proliferation?

A3: Research suggests that several structural features contribute to the inhibitory effects of flavonoids on HL-60 cell proliferation. Key features include:

- Presence of a 2,3-double bond in the C ring: This structural element seems to enhance inhibitory activity. []

- Appropriate Hydroxylation Pattern: The number and position of hydroxyl groups play a role. For instance, hydroxyl groups at the 3-position and ortho-substituting hydroxyls in the B ring appear beneficial for activity, while a hydroxyl group at the 5 or 7 position may reduce it. []

- Ring B Attachment Position: Flavonoids with ring B attached at position 2 tend to exhibit stronger inhibitory effects than those with other attachment points. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.